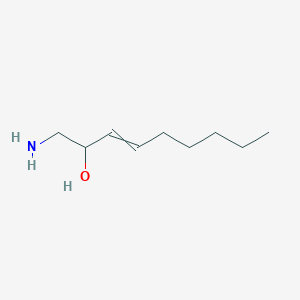![molecular formula C19H27Cl2N3O4 B14221777 N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine CAS No. 776305-09-0](/img/structure/B14221777.png)
N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine is a chemical compound with the molecular formula C19H27Cl2N3O4. It is a derivative of L-valine, an essential amino acid, and features a dichlorophenyl group, which contributes to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine typically involves the following steps:
Formation of the Dichlorophenylmethyl Carbamate: This step involves the reaction of 3,4-dichlorobenzylamine with phosgene to form the corresponding carbamate.
Coupling with L-Isoleucine: The carbamate is then coupled with L-isoleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Final Coupling with L-Valine: The intermediate product is then coupled with L-valine using similar coupling conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl N-(3,4-dichlorophenyl)carbamate: Shares the dichlorophenyl group but differs in the rest of the structure.
N-[(3,4-Dichlorophenyl)carbamoyl]valine: Similar structure but lacks the isoleucyl group.
Uniqueness
N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine is unique due to its combination of the dichlorophenyl group with L-isoleucine and L-valine, which may confer distinct chemical and biological properties compared to its analogs .
特性
CAS番号 |
776305-09-0 |
|---|---|
分子式 |
C19H27Cl2N3O4 |
分子量 |
432.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[(3,4-dichlorophenyl)methylcarbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H27Cl2N3O4/c1-5-11(4)16(17(25)23-15(10(2)3)18(26)27)24-19(28)22-9-12-6-7-13(20)14(21)8-12/h6-8,10-11,15-16H,5,9H2,1-4H3,(H,23,25)(H,26,27)(H2,22,24,28)/t11-,15-,16-/m0/s1 |
InChIキー |
SGNMSVXMMMSTNV-UVBJJODRSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


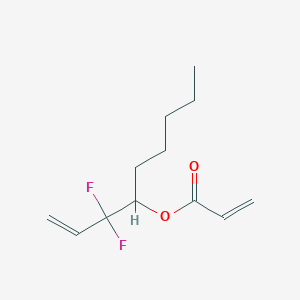
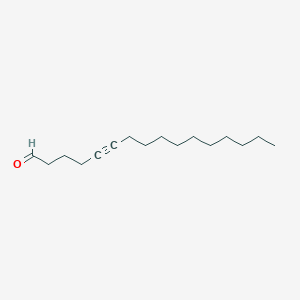

![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)
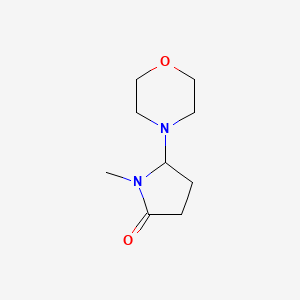
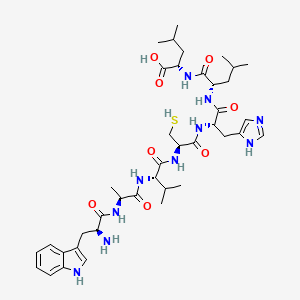
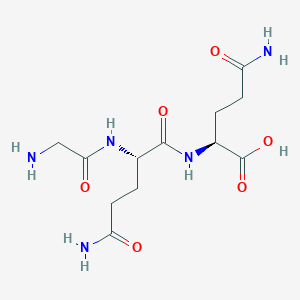

![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
